Dinonylnaphthalene

Catalog No.
S13137666
CAS No.
25358-55-8
M.F
C28H44
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinonylnaphthalene

CAS Number

25358-55-8

Product Name

Dinonylnaphthalene

IUPAC Name

1,2-di(nonyl)naphthalene

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C28H44/c1-3-5-7-9-11-13-15-19-25-23-24-26-20-17-18-22-28(26)27(25)21-16-14-12-10-8-6-4-2/h17-18,20,22-24H,3-16,19,21H2,1-2H3

InChI Key

RAADJDWNEAXLBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCC

Dinonylnaphthalene is an organic compound characterized by a naphthalene structure that is substituted with two nonyl groups. It is primarily known for its derivatives, such as dinonylnaphthalene sulfonic acid, which is created through the sulfonation of dinonylnaphthalene. This compound exhibits low water solubility, low volatility, and is stable at high temperatures, making it suitable for various industrial applications. Its melting point is approximately 259.5 °C, and it has a boiling point exceeding 600.4 °C .

Involving dinonylnaphthalene include:

  • Sulfonation: Dinonylnaphthalene can undergo sulfonation to produce dinonylnaphthalene sulfonic acid. This process typically involves treating dinonylnaphthalene with sulfuric acid or oleum under controlled conditions .
  • Alkylation: The synthesis of dinonylnaphthalene itself involves alkylating naphthalene with nonene using catalysts such as aluminum chloride or hydrogen fluoride .
  • Hydrolysis and Photooxidation: Dinonylnaphthalene exhibits negligible hydrolysis rates and moderate to rapid atmospheric photooxidation, indicating its stability in environmental conditions .

The synthesis of dinonylnaphthalene typically follows these steps:

  • Alkylation of Naphthalene: Naphthalene is reacted with nonene in the presence of a catalyst (such as aluminum chloride) to form diisononylnaphthalene.
  • Sulfonation: Diisononylnaphthalene undergoes sulfonation using concentrated sulfuric acid or oleum to produce dinonylnaphthalene sulfonic acid. The reaction conditions (temperature and time) are carefully controlled to optimize yield and minimize by-products .

Dinonylnaphthalene and its derivatives are utilized in various industrial applications:

  • Additives: They serve as additives in lubricants, greases, cutting fluids, and industrial coatings due to their excellent dispersing properties.
  • Corrosion Inhibitors: Their chemical stability makes them effective corrosion inhibitors in various formulations.
  • Antistatic Agents: Dinonylnaphthalenes are components in products like Stadis 450, which enhances the electrical conductivity of fuels to mitigate static discharge risks .

Dinonylnaphthalene belongs to a category of compounds that share structural characteristics but differ in functional groups and properties. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Properties
DiisononylnaphthaleneNaphthalene with two branched nonyl groupsPrecursor to dinonylnaphthalene sulfonic acid
DinonylphenolPhenolic structure with nonyl substitutionsUsed as an antioxidant in plastics
Dinonyl naphthalenesulfonic acidNaphthalene moiety with sulfonic acid groupEffective as an industrial additive
Calcium dinonylnaphthalenesulfonateCalcium salt of dinonylnaphthalenesulfonic acidSimilar applications as dinonylnaphthalenesulfonic acid but with enhanced stability

Dinonylnaphthalene's uniqueness lies in its specific structural arrangement of nonyl groups on the naphthalene framework, which influences its chemical behavior and suitability for particular industrial applications compared to other similar compounds.

Dinonylnaphthalene represents a class of organic compounds characterized by a naphthalene core structure with two nonyl groups attached to the aromatic rings [1]. The fundamental structure consists of a naphthalene moiety, which is composed of two fused benzene rings, creating a planar polycyclic aromatic hydrocarbon system [2]. This naphthalene core provides the rigid backbone to which the nonyl groups are attached, influencing both the physical and chemical properties of the resulting compound [3].

The molecular formula of dinonylnaphthalene is C28H44, with a molecular weight of approximately 380.65 g/mol [8]. The naphthalene nucleus contains ten carbon atoms arranged in two fused six-membered rings, maintaining the characteristic aromaticity of the system [2]. This aromatic core contributes to the stability of the compound while also providing sites for further functionalization, particularly for the introduction of sulfonic acid groups in derivative compounds [1] [3].

The alkyl substitution patterns in dinonylnaphthalene exhibit considerable variability, with several possible arrangements of the nonyl groups on the naphthalene core [8]. The most common substitution patterns include 2,3-dinonylnaphthalene and 3,7-dinonylnaphthalene, where the numbers indicate the positions on the naphthalene ring system where the nonyl groups are attached [11]. The 2,3-substitution pattern features adjacent nonyl groups on the same aromatic ring, while the 3,7-pattern involves substitution on both rings of the naphthalene core [11] [3].

Table 1: Chemical Structure and Properties of Dinonylnaphthalene and Its Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Core StructureCommon Substitution Patterns
DinonylnaphthaleneC28H44380.65Naphthalene with two nonyl groups2,3-dinonyl or 3,7-dinonyl
Dinonylnaphthalene sulfonic acidC28H44O3S460.72Naphthalene with two nonyl groups and sulfonic acid group2,3-dinonyl-1-sulfonic acid or 3,7-dinonyl-1-sulfonic acid
Dinonylnaphthalene sulfonic acid, calcium saltC56H86CaO6S2959.50Calcium salt of dinonylnaphthalene sulfonic acid (2:1)Same as parent sulfonic acid
Dinonylnaphthalene sulfonic acid, barium saltC56H86BaO6S21056.75Barium salt of dinonylnaphthalene sulfonic acid (2:1)Same as parent sulfonic acid

The alkyl substitution patterns significantly influence the three-dimensional structure and reactivity of dinonylnaphthalene compounds [10]. The position of the nonyl groups affects the electronic distribution within the molecule, which in turn impacts properties such as solubility, melting point, and chemical reactivity [11]. For instance, the 2,3-substitution pattern creates a more localized steric effect on one ring, while the 3,7-pattern distributes the steric influence across both rings of the naphthalene core [10] [11].

Structural Variations in Dinonylnaphthalene Sulfonic Acid Derivatives

Dinonylnaphthalene sulfonic acid represents a significant derivative of dinonylnaphthalene, formed through the introduction of a sulfonic acid group (SO3H) to the naphthalene core structure [1]. This modification substantially alters the chemical properties of the compound, particularly its acidity and solubility characteristics [2]. The molecular formula of dinonylnaphthalene sulfonic acid is C28H44O3S, with a molecular weight of approximately 460.72 g/mol [3].

The structural variations in dinonylnaphthalene sulfonic acid primarily involve the position of the sulfonic acid group relative to the nonyl substituents [1]. In common commercial preparations, the sulfonic acid group is typically located at position 1 of the naphthalene ring, with the nonyl groups at positions 2 and 3 (2,3-dinonylnaphthalene-1-sulfonic acid) or positions 3 and 7 (3,7-dinonylnaphthalene-1-sulfonic acid) [5]. The precise positioning of these functional groups significantly influences the physical and chemical properties of the resulting compounds [2] [5].

Further structural diversity arises from the formation of metal salts of dinonylnaphthalene sulfonic acid [6]. The most common derivatives include calcium and barium salts, which are formed through the reaction of dinonylnaphthalene sulfonic acid with the corresponding metal oxides or hydroxides . The calcium salt (C56H86CaO6S2) has a molecular weight of approximately 959.50 g/mol, while the barium salt (C56H86BaO6S2) weighs about 1056.75 g/mol [7] [6].

The structural formula of these metal salts typically involves two molecules of dinonylnaphthalene sulfonic acid coordinated with one metal ion, forming a 2:1 complex [6]. This coordination structure has been confirmed through various analytical techniques, including X-ray crystallography and spectroscopic methods [15]. The metal cation interacts primarily with the oxygen atoms of the sulfonate groups, creating a coordination environment that influences the overall properties of the compound [16].

Additional structural variations in dinonylnaphthalene sulfonic acid derivatives include compounds formed with organic bases, such as amines [20]. For example, the compound formed between dinonylnaphthalene-1-sulfonic acid and triethanolamine (C34H59NO6S) represents another structural variant with distinct properties [20]. These organic base complexes exhibit different solubility profiles and are utilized in specialized applications [17] [20].

The structural variations in dinonylnaphthalene sulfonic acid derivatives significantly impact their physical properties and industrial applications [18]. The presence of the sulfonic acid group introduces polarity and acidity to the molecule, while the metal salts modify these properties further through the neutralization of the acid functionality [18] . These structural modifications allow for the tailoring of dinonylnaphthalene compounds to specific industrial requirements [5] [18].

Isomeric Forms and Branched vs. Linear Nonyl Group Configurations

Dinonylnaphthalene exhibits significant structural diversity through various isomeric forms, primarily differentiated by the positions of the nonyl groups on the naphthalene core [2]. The most prevalent isomeric forms include 2,3-dinonylnaphthalene, 3,7-dinonylnaphthalene, 1,4-dinonylnaphthalene, 1,5-dinonylnaphthalene, and 1,8-dinonylnaphthalene [10]. Each isomeric form possesses distinct structural characteristics that influence the physical and chemical properties of the compound [11].

Table 3: Isomeric Forms of Dinonylnaphthalene

Isomeric FormStructural CharacteristicsNonyl Group ConfigurationRelative Stability
2,3-DinonylnaphthaleneAdjacent substitution on same ringCan accommodate both linear and branched nonyl groupsHigh
3,7-DinonylnaphthaleneSubstitution on both rings at positions 3 and 7Can accommodate both linear and branched nonyl groupsHigh
1,4-DinonylnaphthaleneSubstitution at positions 1 and 4 (para-like)Steric hindrance may favor branched nonyl groupsMedium
1,5-DinonylnaphthaleneSubstitution at positions 1 and 5 (meta-like)Less steric hindrance, accommodates both configurationsMedium
1,8-DinonylnaphthalenePeri-substitution at positions 1 and 8High steric hindrance, favors branched nonyl groupsLow

The 2,3-dinonylnaphthalene isomer features adjacent nonyl groups on the same aromatic ring, creating a localized steric effect that influences the molecular conformation [10] [14]. In contrast, the 3,7-dinonylnaphthalene isomer has nonyl groups distributed across both rings of the naphthalene core, resulting in a more balanced steric environment [11]. The 1,4- and 1,5-substitution patterns create para-like and meta-like arrangements, respectively, while the 1,8-pattern results in peri-substitution with significant steric constraints [10] [14].

Beyond positional isomerism, dinonylnaphthalene compounds exhibit structural diversity through variations in the nonyl group configurations [2]. The nonyl groups can exist in either linear (n-nonyl) or branched (iso-nonyl or tertiary nonyl) forms, each imparting distinct properties to the resulting compound [11]. Commercial dinonylnaphthalene products typically contain a mixture of these configurations, with branched nonyl groups predominating due to their enhanced solubility characteristics [2] [11].

Table 4: Branched vs Linear Nonyl Group Configurations in Dinonylnaphthalene

Configuration TypeChemical StructurePhysical PropertiesIndustrial Significance
Linear nonyl (n-nonyl)Straight chain C9H19 (CH3(CH2)8-)Higher melting point, more ordered structureLess common in commercial products
Branched nonyl (iso-nonyl)Methyl-branched C9H19 (e.g., (CH3)2CH(CH2)6-)Lower melting point, less ordered structureCommon in commercial dinonylnaphthalene products
Branched nonyl (tertiary nonyl)Tertiary carbon-containing C9H19 (e.g., (CH3)3C(CH2)5-)Lowest melting point, most disrupted packingPreferred for certain applications due to enhanced solubility
Mixed nonyl configurationsMixture of linear and various branched isomersIntermediate properties, dependent on compositionMost commercial products contain mixed configurations

The branched nonyl groups, particularly those containing tertiary carbon atoms, are often preferred in industrial applications due to their ability to disrupt molecular packing, thereby enhancing solubility in organic solvents [11]. The branching pattern significantly influences the three-dimensional structure of the molecule, affecting properties such as melting point, viscosity, and solubility [2] [11]. Linear nonyl groups tend to promote more ordered molecular arrangements, resulting in higher melting points and potentially reduced solubility in certain solvents [11].

In commercial dinonylnaphthalene products, the nonyl groups typically consist of a mixture of isomers with varying degrees of branching [2]. This structural diversity is often intentionally maintained to achieve specific performance characteristics in industrial applications [11]. The ratio of different nonyl configurations can be controlled during synthesis through the selection of appropriate starting materials and reaction conditions [2] [11].

Spectroscopic Identification Methods (NMR, FT-IR, MS)

Spectroscopic techniques play a crucial role in the identification and characterization of dinonylnaphthalene compounds, providing detailed information about their molecular structure, functional groups, and isomeric configurations [12]. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) represent the primary analytical methods employed for the comprehensive characterization of these compounds [15].

Nuclear Magnetic Resonance spectroscopy offers valuable insights into the structural arrangement of dinonylnaphthalene compounds [12]. Proton NMR (¹H-NMR) spectra typically display characteristic signals for aromatic protons in the range of 7.0-8.5 ppm, with the exact chemical shifts and coupling patterns providing information about the substitution pattern on the naphthalene core [12] [15]. The alkyl chain protons of the nonyl groups appear in the upfield region (0.8-2.5 ppm), with distinctive patterns that reflect the branching configuration of these substituents [12].

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the information obtained from proton NMR, revealing the carbon framework of dinonylnaphthalene compounds [12]. The naphthalene carbon signals typically appear in the range of 120-140 ppm, while the alkyl carbon signals are observed between 10-40 ppm [15]. The number and position of signals in the aromatic region provide crucial information about the substitution pattern on the naphthalene core, allowing for the differentiation between various isomeric forms [12] [15].

Fourier Transform Infrared spectroscopy serves as an essential tool for identifying functional groups in dinonylnaphthalene compounds, particularly in sulfonic acid derivatives [15]. The sulfonic acid group in dinonylnaphthalene sulfonic acid exhibits characteristic S=O stretching vibrations in the range of 1180-1250 cm⁻¹, providing a distinctive marker for these derivatives [15] [21]. Additional characteristic bands include aromatic C=C stretching vibrations (1400-1600 cm⁻¹) and C-H stretching vibrations of the alkyl chains (2850-2950 cm⁻¹) [15].

Table 2: Spectroscopic Identification Methods for Dinonylnaphthalene Compounds

Spectroscopic MethodCharacteristic FeaturesApplication in Identification
Nuclear Magnetic Resonance (NMR)¹H-NMR: Aromatic proton signals (7.0-8.5 ppm)Confirms aromatic structure and substitution patterns
Nuclear Magnetic Resonance (NMR)¹H-NMR: Alkyl chain proton signals (0.8-2.5 ppm)Confirms presence and structure of nonyl groups
Nuclear Magnetic Resonance (NMR)¹³C-NMR: Naphthalene carbon signals (120-140 ppm)Distinguishes between different isomeric forms
Fourier Transform Infrared Spectroscopy (FT-IR)S=O stretching vibrations (1180-1250 cm⁻¹)Identifies sulfonic acid group in derivatives
Fourier Transform Infrared Spectroscopy (FT-IR)Aromatic C=C stretching (1400-1600 cm⁻¹)Confirms naphthalene core structure
Fourier Transform Infrared Spectroscopy (FT-IR)C-H stretching of alkyl chains (2850-2950 cm⁻¹)Confirms presence of nonyl chains
Mass Spectrometry (MS)Molecular ion peaks corresponding to molecular weightDetermines molecular weight and confirms molecular formula
Mass Spectrometry (MS)Fragmentation patterns showing loss of nonyl groupsHelps identify branching patterns in nonyl groups

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of dinonylnaphthalene compounds [16]. The molecular ion peak corresponds to the molecular weight of the compound, confirming its molecular formula [16]. Characteristic fragmentation patterns, particularly those involving the loss of nonyl groups, provide insights into the structural arrangement and branching patterns of these substituents [16] [15].

For dinonylnaphthalene sulfonic acid derivatives, electrospray ionization mass spectrometry (ESI-MS) has proven particularly valuable, allowing for the analysis of ionic species formed from these compounds [16]. The mass spectra typically display characteristic peaks corresponding to the molecular ion and various fragment ions, providing a fingerprint that aids in the identification of specific compounds and their derivatives [16] [15].

The synthesis of dinonylnaphthalene primarily relies on Friedel-Crafts alkylation reactions, where naphthalene undergoes electrophilic substitution with nonene compounds to introduce two nonyl groups onto the aromatic ring system [1] . The alkylation mechanism proceeds through the formation of carbocation intermediates, which subsequently attack the electron-rich naphthalene ring [3] [4].

Friedel-Crafts Alkylation Pathway

The fundamental mechanism involves the reaction of naphthalene with nonene in the presence of Lewis acid catalysts, most commonly aluminum chloride [1] . The process begins with the formation of a nonyl carbocation through the interaction of nonene with the Lewis acid catalyst. Aluminum chloride acts as an electron acceptor, facilitating the heterolytic cleavage of the carbon-halogen bond or protonation of the alkene [4] [5].

The carbocation formation occurs via the following pathway: when nonene or nonyl halide contacts aluminum chloride, the Lewis acid coordinates with the leaving group, generating a nonyl carbocation (C₉H₁₉⁺) [4] [6]. This electrophilic species then attacks the naphthalene ring at either the α-position (1-position) or β-position (2-position), with the regioselectivity depending on reaction conditions and steric factors [3] [7].

Catalyst Systems and Reaction Conditions

Multiple catalyst systems have been developed for naphthalene alkylation, each offering distinct advantages for dinonylnaphthalene synthesis. Traditional aluminum chloride systems operate at temperatures between 50-80°C with reaction times of 1-2 hours, achieving conversion efficiencies of 85-95% [1] . The naphthalene to nonene molar ratio typically ranges from 1:2 to ensure complete dialkylation while minimizing polyalkylation side reactions [1].

Advanced catalyst systems include ionic liquids, particularly trimethylammonium chloride-aluminum chloride complexes (Me₃NHCl-AlCl₃), which enable reactions at ambient temperatures (30°C) with remarkably short residence times of 60 seconds while achieving conversion rates exceeding 99% [8]. These ionic liquid catalysts offer superior control over regioselectivity and minimize the formation of undesired tri-alkylated products [8].

Zeolite-based catalysts, specifically modified ZSM-5 systems, have been employed for vapor-phase alkylation reactions [9] [10]. These heterogeneous catalysts operate at elevated temperatures (200-450°C) and provide enhanced selectivity for specific isomers, particularly favoring 2,6-substituted products [10]. However, conversion rates with zeolite systems are generally lower (44-52%) compared to homogeneous Lewis acid catalysts [10].

Mechanistic Considerations and Selectivity

The alkylation mechanism exhibits complex regioselectivity patterns influenced by reaction temperature, catalyst type, and steric hindrance [3] [8]. At lower temperatures, kinetic control predominates, favoring α-position substitution due to the higher nucleophilicity of the α-carbon in naphthalene [3]. Conversely, elevated temperatures promote thermodynamic control, leading to increased β-position substitution as these products are thermodynamically more stable [3].

The second alkylation step presents additional mechanistic complexities. Once monoalkylated naphthalene forms, the electron-donating effect of the first nonyl group activates the ring toward further electrophilic attack [4] [6]. However, steric hindrance becomes significant, influencing the position of the second nonyl group attachment. The preferred product is typically 2,6-dinonylnaphthalene due to optimal balance between electronic activation and steric accessibility [3] [8].

Sulfonation Pathways for Sulfonic Acid Derivatives

The conversion of dinonylnaphthalene to its sulfonic acid derivatives represents a critical transformation in the manufacturing process, involving electrophilic aromatic substitution with sulfur-containing reagents [11] [12]. The sulfonation reaction introduces sulfonic acid groups (-SO₃H) onto the naphthalene ring, creating amphiphilic molecules with enhanced solubility properties and industrial utility [1] [13].

Electrophilic Sulfonation Mechanisms

The sulfonation mechanism proceeds through electrophilic aromatic substitution, where sulfur trioxide or its derivatives serve as the attacking electrophile [12] [14]. The active sulfonating species is typically SO₃ or protonated sulfur trioxide (HSO₃⁺), generated from concentrated sulfuric acid or oleum [12] [15]. The reaction follows the classical electrophilic substitution pathway: electrophile generation, π-complex formation, σ-complex intermediate formation, and final proton elimination [14] [15].

In concentrated sulfuric acid systems, the electrophile formation occurs through autoprotolysis reactions where sulfuric acid molecules interact to generate sulfur trioxide equivalents [16] [17]. The reaction sequence involves protonation of one sulfuric acid molecule by another, followed by loss of water to produce the reactive SO₃ species [16]. This electrophile then attacks the electron-rich aromatic system of dinonylnaphthalene [12] [14].

Sulfonation Agent Selection and Optimization

Various sulfonating agents have been employed for dinonylnaphthalene functionalization, each offering distinct reactivity profiles and product distributions [1] [13]. Concentrated sulfuric acid (98%) represents the most commonly used reagent, operating at temperatures between 40-60°C with reaction times of 2-4 hours [1]. This system typically achieves conversion rates of 70-85% while producing predominantly monosulfonic acid derivatives [1].

Oleum (104% sulfuric acid) provides enhanced reactivity due to its higher sulfur trioxide content [1] [18]. Reactions with oleum proceed at temperatures not exceeding 55°C to prevent decomposition, with reaction times of 2-2.5 hours yielding both monosulfonic and disulfonic acid products [1]. The conversion efficiency reaches 80-95% under optimized conditions [1].

Alternative sulfonating agents include chlorosulfuric acid (HSO₃Cl) and pure sulfur trioxide [15] [19]. Chlorosulfuric acid reactions occur at 60-100°C and can directly produce sulfonyl chloride intermediates, which are subsequently hydrolyzed to sulfonic acids [15]. Pure sulfur trioxide systems operate at elevated temperatures (80-120°C) but achieve superior conversion rates of 85-98% [18].

Temperature-Dependent Regioselectivity

The sulfonation reaction exhibits pronounced temperature dependence in regioselectivity, similar to naphthalene sulfonation patterns [20] [21]. At lower temperatures (60°C), sulfonation preferentially occurs at the α-position relative to the naphthalene ring system, forming 1-sulfonic acid derivatives [20] [21]. This kinetic preference arises from the higher reactivity of α-positions in naphthalene toward electrophilic attack [21].

At elevated temperatures (140-160°C), the reaction equilibrium shifts toward β-position sulfonation, producing 2-sulfonic acid isomers [20] [21]. This thermodynamic control results from the greater stability of β-substituted products, which experience reduced steric interactions compared to α-substituted analogs [21]. The temperature-dependent selectivity allows for controlled synthesis of specific isomeric forms of dinonylnaphthalene sulfonic acids [20].

Reaction Kinetics and Mechanism Elucidation

Detailed kinetic studies reveal that sulfonation follows second-order kinetics, with rate dependence on both substrate and sulfonating agent concentrations [14]. The activation energy for the initial electrophilic attack ranges from 70-80 kJ/mol, while subsequent sulfonic acid formation exhibits lower activation barriers of 50-60 kJ/mol [14]. The rate constants vary significantly with temperature, demonstrating strong temperature dependence for the sulfonation initiation step [14].

The reaction mechanism involves formation of a σ-complex intermediate (arenium ion) through nucleophilic attack of the aromatic π-system on the electrophilic sulfur center [14] [15]. This intermediate subsequently undergoes deprotonation to restore aromaticity and complete the substitution process [14]. The reversible nature of aromatic sulfonation requires careful control of reaction conditions to prevent desulfonation under aqueous or elevated temperature conditions [15] [17].

Metal Salt Formation (Calcium, Barium) and Purification Strategies

The conversion of dinonylnaphthalene sulfonic acids to their corresponding metal salts represents a crucial step in producing industrially relevant derivatives with enhanced stability and application-specific properties [22] [23]. This neutralization process transforms the acidic sulfonic acid groups into metal sulfonate salts, significantly altering solubility characteristics and thermal stability profiles [22] [24].

Calcium Salt Formation Methodology

Calcium dinonylnaphthalene sulfonate synthesis involves neutralization of the sulfonic acid with calcium hydroxide under controlled pH and temperature conditions [22] [25]. The reaction proceeds according to the stoichiometry: 2 R-SO₃H + Ca(OH)₂ → (R-SO₃)₂Ca + 2 H₂O, where R represents the dinonylnaphthalene moiety [22]. The neutralization is typically conducted at temperatures between 80-90°C to ensure complete reaction while maintaining thermal stability [22].

The pH control during neutralization is critical, with optimal ranges maintained between 6-7 to ensure complete salt formation without excess alkalinity [22] [23]. Careful monitoring prevents over-neutralization, which can lead to precipitation of calcium hydroxide and contamination of the final product [22]. The molecular weight of calcium dinonylnaphthalene sulfonate is approximately 959.5 g/mol, reflecting the incorporation of one calcium ion per two sulfonic acid molecules [25].

Barium Salt Synthesis and Characteristics

Barium dinonylnaphthalene sulfonate formation follows similar neutralization principles but employs barium hydroxide as the neutralizing agent [23] [26]. The reaction occurs at slightly elevated temperatures (85-95°C) with pH maintained between 6.5-7.5 to optimize salt formation [23]. Barium salts exhibit superior thermal stability and enhanced corrosion inhibition properties compared to calcium analogs [23].

The resulting barium salt possesses a molecular weight of approximately 1053.8 g/mol, reflecting the higher atomic mass of barium compared to calcium [26]. Both calcium and barium salts demonstrate excellent solubility in hydrocarbon media, making them particularly suitable for lubricant and fuel additive applications [22] [23]. The enhanced oil solubility derives from the lipophilic dinonylnaphthalene framework combined with the ionic sulfonate functionality [22] [24].

Purification Strategies and Separation Techniques

Effective purification of metal sulfonate salts requires multi-stage separation processes to remove unreacted starting materials, byproducts, and inorganic impurities [27] [28]. Primary purification involves aqueous washing to remove excess metal hydroxides and residual sulfuric acid [27]. The washing process utilizes controlled water volumes to prevent excessive dilution while ensuring complete removal of water-soluble impurities [27].

Advanced purification employs liquid-liquid extraction techniques using hydrocarbon solvents to selectively extract the oil-soluble metal sulfonates from aqueous phases [27] [28]. Typical extraction solvents include aliphatic hydrocarbons with boiling points between 150-260°C, which provide optimal selectivity for the target products while leaving polar impurities in the aqueous phase [28].

Crystallization represents an alternative purification approach, particularly effective for barium salts which exhibit favorable crystallization properties [29] [27]. The process involves controlled cooling of concentrated solutions to induce selective precipitation of the pure metal sulfonate while leaving impurities in solution [27]. Recrystallization can achieve purities exceeding 98% when properly optimized [27].

Ion Exchange and Chromatographic Purification

Specialized purification methods include ion exchange chromatography for removing trace metal impurities and achieving ultra-high purity products [27]. The process employs strong acid cation exchange resins to selectively bind unwanted metal ions while allowing the desired calcium or barium sulfonates to pass through unchanged [27]. This technique is particularly valuable for applications requiring stringent purity specifications [27].

Preparative chromatography using silica gel or alumina supports provides additional purification capabilities, enabling separation of different isomeric forms and removal of organic impurities [27]. However, chromatographic methods are typically reserved for small-scale or high-value applications due to cost considerations [27].

Quality Control and Analytical Characterization

Comprehensive analytical characterization ensures product quality and consistency throughout the purification process . Elemental analysis validates the stoichiometry of metal incorporation, confirming the expected calcium or barium content relative to the organic framework . High-resolution mass spectrometry provides molecular weight confirmation and identifies potential impurities or degradation products .

Fourier-transform infrared spectroscopy (FT-IR) enables identification of sulfonic acid groups and metal coordination modes . Characteristic absorption bands at 1180-1250 cm⁻¹ correspond to S=O stretching vibrations, while metal-oxygen coordination manifests in lower frequency regions . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves alkyl chain branching patterns and confirms naphthalene substitution positions .

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of dinonylnaphthalene and its derivatives presents numerous technical and economic challenges that require systematic optimization approaches [31] [32]. These challenges encompass heat management, mass transfer limitations, catalyst performance, product separation efficiency, and overall process economics [31] [32].

Heat Management and Thermal Control

Industrial-scale alkylation and sulfonation reactions generate substantial exothermic heat that must be effectively managed to maintain reaction selectivity and prevent thermal runaway [31] [32]. The square-cube law dictates that larger reaction vessels have proportionally lower surface area to volume ratios, reducing natural heat dissipation capacity [32]. A 1000-liter reactor exhibits a ten-fold lower surface area to volume ratio compared to a 1-liter laboratory vessel [32].

Advanced heat management strategies include enhanced heat exchanger designs with improved heat transfer coefficients and distributed cooling systems [31] [32]. Implementation of automated temperature control systems with rapid response capabilities prevents localized overheating that can lead to catalyst deactivation or undesired side reactions [31]. Continuous monitoring of reaction temperature profiles throughout the reactor volume ensures uniform thermal conditions [31].

Alternative reactor configurations, such as microreactor systems and continuous flow reactors, address heat management challenges through improved heat transfer characteristics [8] [33]. Microreactors achieve space-time yields exceeding 6.7 kg L⁻¹ h⁻¹ while maintaining precise temperature control due to their high surface area to volume ratios [33]. These systems enable rapid heat removal and minimize thermal gradients within the reaction medium [33].

Mass Transfer and Mixing Optimization

Effective mixing becomes increasingly challenging at industrial scales due to limitations in mechanical agitation systems and increased viscosity from higher substrate concentrations [32]. Magnetic stirring, common in laboratory settings, becomes ineffective beyond 1-liter volumes, necessitating mechanical stirring systems with carefully designed impeller configurations [32].

Enhanced mixing strategies include the implementation of baffled reactor designs that increase turbulence and improve mass transfer between phases [32]. Multiple impeller systems operating at optimized speeds ensure adequate mixing throughout the reactor volume while minimizing energy consumption [32]. Computational fluid dynamics modeling assists in optimizing impeller placement and rotational speeds for specific reactor geometries [32].

Continuous flow systems address mixing limitations through enhanced micromixing in small-diameter channels [8]. These systems achieve intimate contact between reactants within milliseconds, eliminating mass transfer limitations that can reduce reaction rates and selectivity [8]. The implementation of static mixers and turbulence-promoting geometries further enhances mixing efficiency [8].

Catalyst Performance and Lifetime Management

Catalyst deactivation represents a significant challenge in industrial alkylation processes, particularly with Lewis acid catalysts such as aluminum chloride [34] [35]. Extended reaction times and elevated temperatures can lead to catalyst decomposition, formation of inactive complexes, or physical degradation of heterogeneous catalysts [34] [35].

Catalyst regeneration strategies include thermal reactivation procedures for zeolite-based systems, where controlled calcination at 400-500°C removes deposited carbonaceous materials and restores catalytic activity [34]. For ionic liquid catalysts, supplementation with fresh aluminum chloride components maintains catalytic activity over multiple reaction cycles [8]. Implementation of these regeneration protocols extends catalyst lifetime and reduces replacement costs [8].

Alternative catalyst systems offer improved stability profiles for industrial applications [9] [35]. Liquid coordination complexes demonstrate enhanced thermal stability and resistance to deactivation compared to traditional Lewis acids [35]. These systems maintain activity over extended operating periods while providing comparable conversion rates and selectivity [35].

Product Separation and Purification Efficiency

Industrial-scale separation of dinonylnaphthalene isomers and purification of metal sulfonate salts present significant technical challenges due to the similar physical properties of these compounds [32]. Traditional column chromatography becomes prohibitively expensive and impractical for large-scale operations [32].

Distillation-based separation methods require careful optimization of pressure and temperature conditions to achieve adequate separation factors while preventing thermal decomposition [36] [32]. Implementation of advanced distillation technologies, such as structured packing and reactive distillation columns, enhances separation efficiency and reduces energy consumption [36].

Crystallization techniques offer cost-effective alternatives for metal sulfonate purification, particularly for barium salts which exhibit favorable crystallization properties [29] [32]. Controlled cooling protocols and seeding strategies enable selective precipitation of pure products while maintaining high recovery yields [29]. These methods avoid the use of expensive chromatographic materials while achieving comparable purity levels [32].

Economic Optimization and Process Integration

Cost optimization requires careful consideration of raw material selection, energy consumption, and waste stream management [32] [37]. The choice of solvent systems significantly impacts both reaction efficiency and downstream separation costs [32]. Limited availability of certain solvents on industrial scales necessitates early selection of cost-effective alternatives that maintain process performance [32].

Energy integration strategies include heat recovery systems that capture exothermic reaction heat for use in downstream separation processes [32]. Implementation of closed-loop solvent recovery systems minimizes waste generation and reduces raw material consumption [32]. These integrated approaches significantly improve overall process economics while reducing environmental impact [32].

Process intensification through continuous manufacturing eliminates batch-to-batch variability and reduces capital equipment requirements [8] [33]. Continuous systems enable steady-state operation with consistent product quality while providing superior control over reaction parameters [8]. The reduced reactor volumes and simplified processing equipment result in lower capital investments and operating costs [33].

Regulatory Compliance and Environmental Considerations

Industrial production must comply with stringent environmental regulations governing emissions, waste disposal, and worker safety [32] [38]. The handling of corrosive materials such as sulfuric acid and aluminum chloride requires specialized equipment and safety protocols [32]. Implementation of automated handling systems minimizes human exposure while ensuring regulatory compliance [32].

Waste stream treatment systems address the neutralization of acidic effluents and recovery of valuable materials [32]. Integrated treatment processes convert waste acids to useful byproducts while meeting discharge requirements [32]. These systems often represent significant capital investments but are essential for sustainable industrial operations [32].

XLogP3

12.3

Exact Mass

380.344301404 g/mol

Monoisotopic Mass

380.344301404 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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